Aqueous Solubility Advantage
Hexamethylenediamine phosphate exhibits a calculated LogP of 0.93620 , indicating moderate hydrophilicity and preferential partitioning into aqueous phases. In contrast, the free base 1,6-hexanediamine (LogP ~0.3 to 0.5 by estimation) is fully miscible with water but also readily partitions into organic solvents, which can be disadvantageous for aqueous-only formulations requiring minimal organic volatility. More importantly, relative to the widely used nylon salt hexamethylenediamine adipate (a hydrophobic crystalline solid with LogP >2, designed for interfacial polycondensation in organic media), the phosphate salt's enhanced water compatibility enables direct use in aqueous corrosion inhibition, waterborne coatings, and aqueous surface functionalization without requiring solubilizing co-solvents.
Supports aqueous formulation selection.
Compared to adipate salt LogP >2; free amine ~0.3–0.5.
| Evidence Dimension | Hydrophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 0.93620 |
| Comparator Or Baseline | Hexamethylenediamine adipate: estimated LogP >2 (hydrophobic); free 1,6-hexanediamine: LogP ~0.3–0.5 |
| Quantified Difference | Phosphate salt LogP ~0.94 vs. adipate salt LogP >2 (qualitative hydrophilicity inversion) |
| Conditions | Calculated LogP values via fragment-based method; consistent across ChemSrc, ChemBlink, and Chem960 databases |
Why This Matters
For applications requiring aqueous formulation—corrosion inhibitors in cooling water loops, waterborne coating additives, or biomaterial surface functionalization—the phosphate salt eliminates the need for organic co-solvents and simplifies processing, a procurement-relevant advantage over the adipate salt which is optimized for non-aqueous nylon synthesis.
